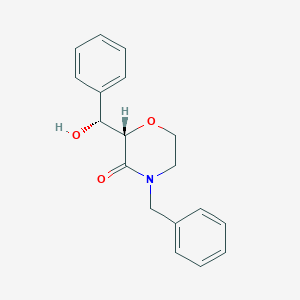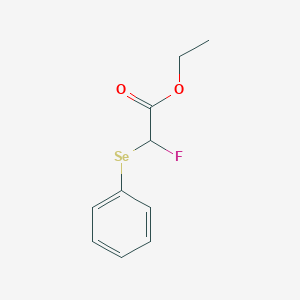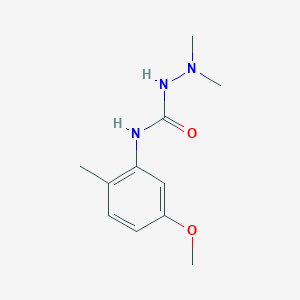
Nickel(3+) carbonate hydroxide (1/1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel(3+) carbonate hydroxide (1/1/1) is a compound that has garnered significant interest due to its unique properties and potential applications. This compound is characterized by the presence of nickel in the +3 oxidation state, combined with carbonate and hydroxide ions. It is often studied for its electrochemical properties and potential use in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: Nickel(3+) carbonate hydroxide can be synthesized through various methods. One common approach involves the hydrothermal method, where nickel salts are reacted with carbonate and hydroxide sources under high temperature and pressure conditions. This method often results in the formation of hierarchical mesoporous structures .
Industrial Production Methods: In industrial settings, the production of nickel carbonate hydroxide typically involves the precipitation method. Nickel salts, such as nickel nitrate or nickel chloride, are reacted with sodium carbonate and sodium hydroxide. The reaction conditions, including pH, temperature, and concentration, are carefully controlled to ensure the formation of the desired compound .
化学反応の分析
Types of Reactions: Nickel(3+) carbonate hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel(III) oxide under alkaline conditions.
Reduction: It can be reduced to nickel(II) compounds using reducing agents.
Substitution: It can undergo substitution reactions with other anions or ligands.
Common Reagents and Conditions:
Oxidation: Bromine in alkaline conditions.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Various anions like chloride or nitrate under controlled pH conditions.
Major Products:
Oxidation: Nickel(III) oxide.
Reduction: Nickel(II) hydroxide.
Substitution: Nickel salts with different anions.
科学的研究の応用
Nickel(3+) carbonate hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of nickel-based catalysts and nanostructures.
Medicine: Research is ongoing into its use in drug delivery systems and medical imaging.
Industry: It is used in the production of supercapacitors, batteries, and as a catalyst for water splitting
作用機序
The mechanism by which nickel(3+) carbonate hydroxide exerts its effects is primarily through its electrochemical properties. The compound can participate in redox reactions, making it useful in energy storage and conversion applications. The molecular targets and pathways involved include the interaction with electrolytes and the facilitation of electron transfer processes .
類似化合物との比較
Nickel(II) carbonate hydroxide: Similar in structure but with nickel in the +2 oxidation state.
Nickel(III) oxide: An oxidized form of nickel with similar electrochemical properties.
Nickel(II) hydroxide: Commonly used in batteries and has similar applications in energy storage
Uniqueness: Nickel(3+) carbonate hydroxide is unique due to the presence of nickel in the +3 oxidation state, which imparts distinct electrochemical properties. This makes it particularly valuable in applications requiring high redox potential and stability .
特性
CAS番号 |
142164-39-4 |
|---|---|
分子式 |
CHNiO4 |
分子量 |
135.71 g/mol |
IUPAC名 |
nickel(3+);carbonate;hydroxide |
InChI |
InChI=1S/CH2O3.Ni.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+3;/p-3 |
InChIキー |
BELXICTXJZEPKL-UHFFFAOYSA-K |
正規SMILES |
C(=O)([O-])[O-].[OH-].[Ni+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,7-Bis[2-(4-methoxyphenyl)ethenyl]-9,9-dioctyl-9H-fluorene](/img/structure/B12541664.png)
![7-Ethenylbicyclo[4.3.2]undeca-2,4,10-trien-7-ol](/img/structure/B12541669.png)
![Methyl {[6-methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetate](/img/structure/B12541675.png)
![Urea, N-[[(1,1-dimethylethyl)imino]methyl]-N'-hexyl-N-methyl-](/img/structure/B12541676.png)
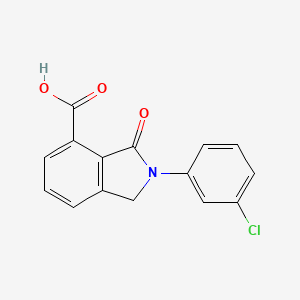
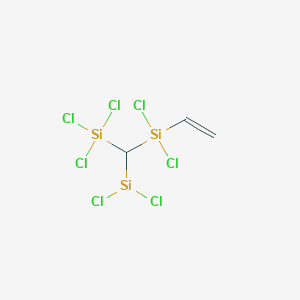
![4-{[Methyl(octadecyl)amino]methyl}benzaldehyde](/img/structure/B12541701.png)
![N-(3-{[2-(4-Amino-3-methylphenyl)ethyl]amino}butyl)urea](/img/structure/B12541704.png)

![3-[(2R)-2-Methoxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12541716.png)
